2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a methyl group at position 5 and an acetamide-linked 2-(trifluoromethyl)phenyl group. Its molecular structure combines aromatic and heterocyclic moieties, which are often associated with bioactivity in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzofuran ring contributes to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-11-6-7-16-13(8-11)12(10-24-16)9-17(23)22-15-5-3-2-4-14(15)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSASQHSPBSBDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactivity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
C. Comparative Pharmacological Data
While direct studies on the title compound are sparse, analogs provide insights:
- N-[4-(acetylamino)phenyl] analog (): Exhibited moderate COX-2 inhibition (IC₅₀ = 12 µM) in preliminary assays .
- Trifluoroethyl acetamide (): Showed antibacterial activity against S. aureus (MIC = 8 µg/mL) due to halogen-electron withdrawal effects .
Biological Activity
The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule characterized by its unique structural features, including a benzofuran moiety and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research.
Chemical Structure
The compound can be described by its IUPAC name, which reflects its complex structure. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of the trifluoromethyl group.
Antiviral Properties
Research indicates that compounds with heterocyclic structures, such as benzofurans, often exhibit antiviral activity. In a study focusing on similar compounds, several derivatives demonstrated effectiveness against various viral targets. For instance, compounds with structural similarities to 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide showed promising results against the hepatitis C virus (HCV) with IC50 values ranging from 0.54 μM to 4.1 μM .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. The presence of the trifluoromethyl group is known to enhance the biological activity of compounds by increasing their metabolic stability and bioavailability. In cell line assays, related benzofuran derivatives have shown significant cytotoxicity against cancer cells, suggesting that 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide may also possess similar properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral polymerases and proteases, critical enzymes for viral replication.
- Induction of Apoptosis : Anticancer activity may involve the induction of apoptosis in malignant cells through mitochondrial pathways or activation of caspases.
Case Studies
- HCV Inhibition Study : A derivative structurally related to our compound was tested for its ability to inhibit HCV NS5B RNA-dependent RNA polymerase. It exhibited an IC50 value of 3.4 μM, demonstrating significant antiviral activity .
- Cytotoxicity Assay on Cancer Cell Lines : In vitro assays on breast cancer cell lines revealed that compounds with similar scaffolds induced cell death at concentrations as low as 10 μM, with mechanisms involving both apoptosis and necrosis being observed .
Data Tables
Q & A
Q. What are the key synthetic pathways for 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by coupling with the trifluoromethylphenylacetamide moiety. Critical steps include:
- Benzofuran ring synthesis : Cyclization of substituted phenols or ketones under acidic or thermal conditions to form the 5-methylbenzofuran scaffold .
- Acetamide coupling : Reacting the benzofuran intermediate with 2-(trifluoromethyl)phenylamine using activating agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
- Validation : Intermediates are characterized via NMR (to confirm regiochemistry) and HPLC (to assess purity >95%) before proceeding .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, particularly distinguishing between the benzofuran methyl group and trifluoromethylphenyl regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy, especially given the compound’s high halogen content (e.g., fluorine in CF₃) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or intermolecular interactions (e.g., hydrogen bonding patterns observed in benzofuran-acetamide analogs) .
Q. How does the trifluoromethyl group influence the compound’s biological target affinity?
The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability. Its strong electron-withdrawing effect modulates binding to enzymes or receptors (e.g., kinases or GPCRs) by altering electronic environments in active sites . Target validation often involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
Discrepancies may arise from metabolic instability or off-target effects . Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify degradation products and modify labile functional groups (e.g., methylbenzofuran oxidation) .
- Pharmacokinetic optimization : Adjusting substituents (e.g., replacing methyl with ethyl on benzofuran) to improve bioavailability, guided by QSAR modeling .
- Tissue distribution studies : Radiolabeled analogs (³H or ¹⁴C) track compound localization in vivo .
Q. What strategies optimize reaction yields during scale-up synthesis while maintaining purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve coupling efficiency for benzofuran-acetamide bonds .
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time, minimizing purification steps .
Q. How do structural analogs with modified benzofuran substituents compare in target selectivity?
A comparative study of analogs (Table 1) reveals:
| Substituent Modification | Impact on Selectivity | Reference |
|---|---|---|
| 5-Methyl → 5-Ethyl | Increased CYP450 inhibition due to bulkier hydrophobic interactions | |
| CF₃ → Cl | Reduced target affinity (ΔpIC₅₀ = 1.2) but improved solubility | |
| Benzofuran → Isoxazole | Shift in target profile (e.g., kinase to protease inhibition) |
Q. What computational methods predict this compound’s interaction with novel targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models binding poses to enzymes (e.g., COX-2 or HDACs), validated by mutagenesis studies .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, identifying critical residues for binding .
- Free energy calculations : MM-PBSA/GBSA quantify binding energies, guiding lead optimization .
Methodological Notes
- Contradiction handling : Conflicting data (e.g., varying IC₅₀ values across assays) require orthogonal validation via biophysical assays (SPR) and cell-based models .
- Structural analogs : Prioritize compounds with substituent flexibility (e.g., variable alkyl groups on benzofuran) to explore structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
